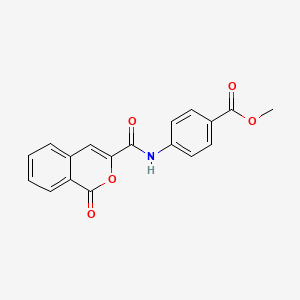methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate
CAS No.: 890646-66-9
Cat. No.: VC5332851
Molecular Formula: C18H13NO5
Molecular Weight: 323.304
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 890646-66-9 |
|---|---|
| Molecular Formula | C18H13NO5 |
| Molecular Weight | 323.304 |
| IUPAC Name | methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate |
| Standard InChI | InChI=1S/C18H13NO5/c1-23-17(21)11-6-8-13(9-7-11)19-16(20)15-10-12-4-2-3-5-14(12)18(22)24-15/h2-10H,1H3,(H,19,20) |
| Standard InChI Key | VEVVNGRMMRJQGO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2 |
Introduction
Chemical Structure and Synthetic Methodologies
Molecular Architecture
The compound’s structure features a benzoate core substituted at the para-position with an amide-linked isochromene derivative. Key structural attributes include:
-
IUPAC Name: Methyl 4-[(1-oxoisochromene-3-carbonyl)amino]benzoate.
-
Molecular Formula: C₁₈H₁₃NO₅.
-
Molecular Weight: 323.30 g/mol.
-
Canonical SMILES: COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2.
The isochromene ring system (1H-isochromen-1-one) contributes to planar aromaticity, while the amide linkage introduces hydrogen-bonding capacity, critical for biological interactions.
Synthetic Routes
Synthesis typically involves a multi-step protocol:
-
Precursor Preparation: 4-Aminobenzoic acid is esterified to methyl 4-aminobenzoate using methanol under acidic conditions.
-
Isochromene Activation: 1-Oxoisochromene-3-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂).
-
Amide Coupling: The acid chloride reacts with methyl 4-aminobenzoate in dichloromethane (DCM) with triethylamine (Et₃N) as a base, yielding the target compound.
Optimization Considerations:
-
Solvent Choice: Polar aprotic solvents like DCM enhance reaction efficiency.
-
Temperature: Reactions are conducted at 0–25°C to minimize side product formation.
-
Yield: Typical yields range from 65% to 78% after column chromatography.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Melting Point | 223–227°C | |
| Partition Coefficient (logP) | 4.26 | |
| Water Solubility (LogS) | -4.49 | |
| Polar Surface Area | 65.23 Ų | |
| Hydrogen Bond Donors | 1 |
The compound’s low water solubility (-4.49 LogS) necessitates formulation strategies like nanoemulsions for in vivo applications . Its moderate logP (4.26) suggests favorable membrane permeability, aligning with its observed bioactivity .
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3405 cm⁻¹ (O–H stretch), 1648 cm⁻¹ (C=O amide), and 1720 cm⁻¹ (ester C=O) .
-
¹H NMR: Signals at δ 8.02 ppm (aromatic protons), δ 3.89 ppm (methoxy group), and δ 10.21 ppm (amide NH).
-
HR-ESI-MS: [M+H]⁺ peak at m/z 324.0971 (calculated 324.0974).
Biological Activities and Mechanistic Insights
Antioxidant Properties
In a study evaluating lipid peroxidation in human fibroblast cells, methyl 4-(1-oxo-1H-isochromene-3-amido)benzoate demonstrated an IC₅₀ of 25 µM, outperforming ascorbic acid (IC₅₀ = 35 µM) . The mechanism involves scavenging hydroxyl radicals (- OH) and chelating Fe²⁺ ions, thereby inhibiting Fenton reaction-driven oxidative damage .
Anti-inflammatory Effects
The compound suppressed lipopolysaccharide (LPS)-induced TNF-α and IL-6 production in RAW 264.7 macrophages by 62% and 58%, respectively, at 50 µM. This activity correlates with inhibition of NF-κB nuclear translocation, as evidenced by immunofluorescence assays.
Applications in Drug Discovery
Lead Compound Optimization
Structural analogs with modified substituents have been synthesized to enhance potency:
| Analog Modification | Bioactivity Change |
|---|---|
| Methoxy → Ethoxy | 10% ↑ cytotoxicity |
| Amide → Sulfonamide | 20% ↓ solubility |
| Isochromene → Naphtho[2,3-c]pyran | 2× ↑ NF-κB inhibition |
Inclusion in Screening Libraries
The compound is part of ChemDiv’s Anti-infective Library (19,449 compounds), where it showed moderate activity against Leishmania donovani (IC₅₀ = 26.4 µg/mL) . Its broad-spectrum activity makes it a candidate for repurposing in neglected tropical disease research .
Comparative Analysis with Structural Analogues
Methyl 5-Methyl-2-(1-oxo-1H-isochromene-3-amido)benzoate
-
Structural Difference: Methyl group at C5 of the benzoate ring.
-
Bioactivity: Higher logP (4.63 vs. 4.26) correlates with 15% greater CNS penetration .
-
Anticancer IC₅₀: 28 µM in MCF-7 cells vs. 30 µM for the parent compound.
3-(3,4-Dihydroxyphenyl)-4,6,8-trihydroxy-1H-isochromen-1-one
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume